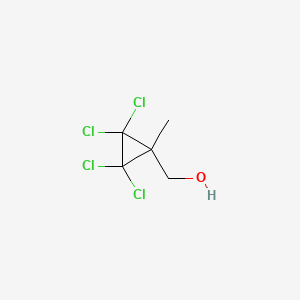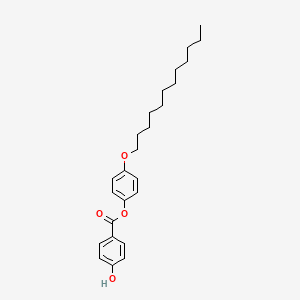
4,5-Imidazolidinedione, 2-(dinitromethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Imidazolidinedione, 2-(dinitromethylene)- is a compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dinitromethylene group attached to an imidazolidinedione ring, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 4,5-Imidazolidinedione, 2-(dinitromethylene)- typically involves the nitration of 2-methylimidazole. This process is carried out at low temperatures to achieve a yield of approximately 33.9% . The reaction conditions are optimized to ensure the efficient formation of the desired product. Industrial production methods may involve similar nitration processes, with adjustments to scale up the reaction while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
4,5-Imidazolidinedione, 2-(dinitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethylene group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the dinitromethylene group is replaced by other groups.
Common reagents used in these reactions include methanol, formic acid, and aqueous ammonia . For example, the reaction with methanol results in the formation of a methanol adduct, which is a significant product in the study of this compound .
Wissenschaftliche Forschungsanwendungen
4,5-Imidazolidinedione, 2-(dinitromethylene)- has several scientific research applications:
Biology: The compound’s reactivity and unique structure make it a subject of interest in biochemical studies.
Industry: Its use in the production of high-energy materials and other industrial chemicals is significant.
Wirkmechanismus
The mechanism of action of 4,5-Imidazolidinedione, 2-(dinitromethylene)- involves its interaction with various molecular targets and pathways. The dinitromethylene group is highly reactive, allowing the compound to participate in multiple chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4,5-Imidazolidinedione, 2-(dinitromethylene)- can be compared with similar compounds such as:
1,1-Diamino-2,2-dinitroethylene (FOX-7): Known for its high performance and low sensitivity as an explosive.
2-Methyl-5(4)-nitroimidazole: Another compound derived from nitration reactions.
The uniqueness of 4,5-Imidazolidinedione, 2-(dinitromethylene)- lies in its specific structure and reactivity, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
214191-54-5 |
|---|---|
Molekularformel |
C4H2N4O6 |
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
2-(dinitromethylidene)imidazolidine-4,5-dione |
InChI |
InChI=1S/C4H2N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h(H,5,9)(H,6,10) |
InChI-Schlüssel |
ZLWBOELZHFCUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
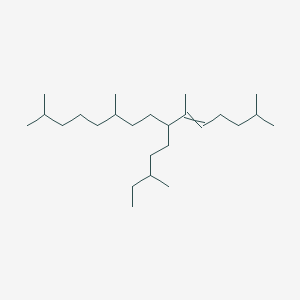
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
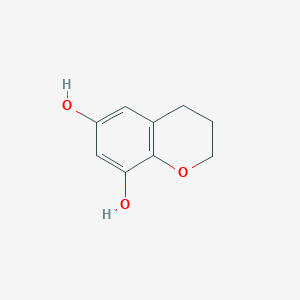
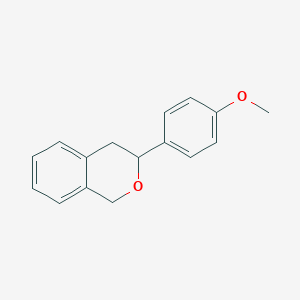
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
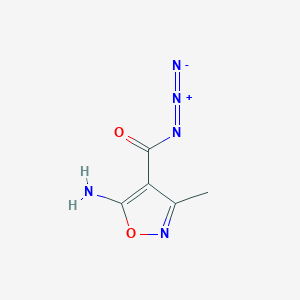
![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
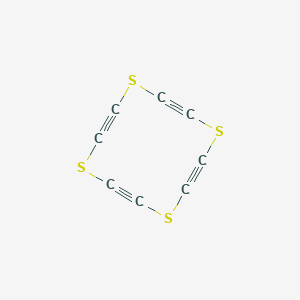
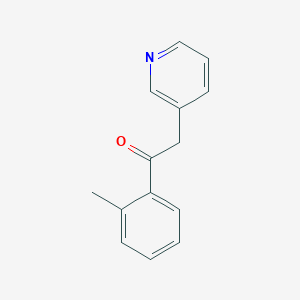
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
